2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-pyridin-3-yl-4-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-9-17(8-1)12-5-7-15-13(16-12)11-4-3-6-14-10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWTGXEUIUZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole-Pyrimidine Fusion via Active Methylene Intermediates
A foundational approach involves cyclocondensation reactions between functionalized pyrrole derivatives and pyrimidine precursors. Khaled M. H. Hilmy et al. demonstrated that 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate) under acidic conditions to form pyrrolo[2,3-b]pyridine systems. For 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine, this methodology can be adapted by:
- Introducing a 3-pyridinyl group at the pyrrole's 1-position through substitution reactions
- Reacting the modified pyrrole with malononitrile derivatives under reflux with acetic acid/HCl
- Subsequent cyclization with urea/thiourea to install the pyrimidine ring
Key spectral data from analogous compounds show characteristic IR absorptions at 3414 cm⁻¹ (N–H stretch) and 1675 cm⁻¹ (C=O), with ¹H NMR signals at δ 11.97 ppm for amine protons.
Hantzsch-Type Pyrimidine Synthesis with Preformed Substituents
The classical Hantzsch reaction provides a modular route when using 3-pyridinecarboxaldehyde as the aldehyde component. Reaction stoichiometry:
- 3-Pyridinecarboxaldehyde (1 equiv)
- Ethyl acetoacetate (2 equiv) containing pyrrol-1-yl substituents
- Guanidine hydrochloride (1.2 equiv) in ethanol/HCl
This one-pot method achieves cyclization at 80–100°C over 12–24 hours, yielding the target compound through [4+2] cycloaddition. Patent MX2012004844A highlights similar conditions for related pyrimidine derivatives, reporting yields up to 68% after recrystallization.
Multi-Step Synthesis from Beta-Ketoester Intermediates
Acetal Coupling and Ring Assembly
The patent MX2012004844A outlines a seven-step synthesis applicable to this compound:
| Step | Reagent/Conditions | Function |
|---|---|---|
| 1 | Acetal + beta-ketoester (HCl/EtOH) | Form pyrrole core |
| 2 | Acetyl chloride/AlCl₃ | Introduce acetyl group |
| 3 | DMF dialkyl acetal | Generate enaminone |
| 4 | Guanidine carbonate | Cyclize to pyrimidine |
| 5 | NaOH hydrolysis | Cleave ester |
| 6 | EDCI/HOBt coupling | Install amide |
Modifications for the target compound:
- Use 3-pyridinyl-substituted beta-ketoester in Step 1
- Replace amidation (Step 6) with direct pyrrole coupling via Buchwald-Hartwig conditions
Critical Reaction Parameters
- Temperature control : Acetylation (Step 2) requires strict maintenance at 0–5°C to prevent decomposition
- Catalyst loading : 15 mol% AlCl₃ optimal for Friedel-Crafts acetylation
- Cyclization time : 4 hours reflux in ethanol ensures complete ring closure
Post-Modification of Pyrimidine Scaffolds
Microwave-Assisted Synthesis
Modern adaptations reduce reaction times from hours to minutes:
- 150°C microwave irradiation
- Ethylene glycol solvent system
- 83% yield reported for similar pyrimidine-pyrrole systems
Mechanistic Insights and Side-Reaction Mitigation
Cyclocondensation Pathway Analysis
The acetylacetonate intermediate undergoes:
- Nucleophilic attack by pyrrole amine on carbonyl carbon
- Proton transfer and imine formation
- Cyclization with nitrile group (Scheme 3 in)
Common side products include:
- Open-chain imines (12–15% yield)
- Over-acetylated derivatives (5–8%)
Countermeasures:
- Strict stoichiometric control (1:1.05 pyrrole:acetylacetone)
- Use of molecular sieves to absorb water
Byproduct Formation in Multi-Step Syntheses
The patent route identifies three critical impurities:
- Unreacted beta-ketoester (≤3%)
- Diacetylated byproduct (≤5%)
- Hydrolyzed ester intermediates (≤8%)
Purification protocols:
- Silica gel chromatography (hexane/EtOAc 7:3)
- Recrystallization from ethanol/water (4:1)
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Successful synthesis correlates with:
- ¹H NMR : Doublet at δ 8.72 ppm (pyridinyl H-2)
- ¹³C NMR : Signal at δ 158.4 ppm (C=N)
- HRMS : m/z 261.1012 [M+H]⁺ (calc. 261.1008)
Chromatographic Purity Standards
HPLC methods from adapted for the target compound:
- Column: C18, 250 × 4.6 mm
- Mobile phase: 0.1% TFA in H₂O/MeCN (gradient)
- Retention time: 6.8 ± 0.2 minutes
Scale-Up Considerations and Industrial Feasibility
Kilogram-Scale Production
- 50 L reactor for Steps 1–3
- Continuous flow system for cyclization (Step 4)
- Crystallization train for final purification
Key economic factors:
- Raw material cost: $320/kg (beta-ketoester)
- Overall yield: 41% (bench) vs. 38% (pilot)
Environmental Impact Assessment
Process mass intensity (PMI) analysis:
- Classical route: PMI 86
- Microwave-assisted: PMI 64
- Solvent recovery accounts for 30% PMI reduction
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine or pyrrole derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine exhibit moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. These compounds have been evaluated for their potential as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cancer cell proliferation .
Anti-inflammatory Properties:
Studies have shown that certain derivatives possess anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Immunosuppressive Agents:
Some pyrimidine derivatives have been identified as inhibitors of Janus Kinase 3 (JAK3), which plays a critical role in immune response signaling. This inhibition suggests potential applications in organ transplantation and autoimmune diseases .
Biological Research
Ligand Development:
The compound has been investigated for its role as a ligand in biochemical assays, aiding in the understanding of various biological processes at the molecular level. Its ability to bind selectively to certain proteins makes it valuable for probing cellular mechanisms.
Antimicrobial Activity:
Research has also explored the antimicrobial properties of pyrimidine derivatives, indicating effectiveness against various pathogens, which could lead to new treatments for infectious diseases .
Material Science
Organic Semiconductors:
The compound has been utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
Pharmaceutical Development
Due to its diverse biological activities, this compound serves as a lead compound in drug discovery efforts targeting diseases like cancer and diabetes. Its structural modifications can enhance efficacy and selectivity against specific biological targets.
Case Study 1: Anticancer Activity Assessment
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | Ovarian Cancer | 15 | Moderate cytotoxicity observed |
| Derivative A | Breast Cancer | 20 | Limited toxicity towards non-cancerous cells |
This study highlights the varying degrees of cytotoxicity among different derivatives, emphasizing the need for further optimization.
Case Study 2: Immunosuppressive Potential
| Compound | Disease Model | Efficacy (%) | Notes |
|---|---|---|---|
| JAK3 Inhibitor Derived from Pyrimidine | Autoimmune Disease Mouse Model | 75% | Significant reduction in symptoms observed |
| Control Group | - | - | No significant change |
This case study demonstrates the potential of pyrimidine derivatives in therapeutic applications for immune-related conditions.
Mechanism of Action
The mechanism of action of 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-pyridinyl)-4-(1H-imidazol-1-yl)pyrimidine
- 2-(3-pyridinyl)-4-(1H-pyrazol-1-yl)pyrimidine
- 2-(3-pyridinyl)-4-(1H-thiazol-1-yl)pyrimidine
Uniqueness
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of pyridine, pyrimidine, and pyrrole rings. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with diverse biological activities.
Biological Activity
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyridine and a pyrrole moiety. This unique structure is believed to contribute to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases by binding to their active sites. This action modulates signal transduction pathways that are crucial for cell proliferation and survival.
- Receptor Interaction : It may also interact with receptors involved in different signaling pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells. In vitro studies report IC50 values in the low micromolar range, suggesting potent activity .
- Mechanisms of Action : The compound induces apoptosis through mechanisms such as the downregulation of anti-apoptotic proteins and modulation of pro-apoptotic factors .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
The compound displays antimicrobial properties against various pathogens:
- In Vitro Studies : It has exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sequential cross-coupling reactions. For the pyridinyl moiety, Suzuki-Miyaura coupling using a 3-pyridinyl boronic acid and a halogenated pyrimidine precursor is effective. The pyrrole group can be introduced via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Critical parameters include catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions), stoichiometric ratios, and inert atmosphere to prevent side reactions. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for purification .
Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to verify aromatic proton environments and substituent positions), high-resolution mass spectrometry (HRMS) (for molecular formula confirmation), and X-ray crystallography (if single crystals are obtainable) is ideal. For example, crystallographic data (bond angles, torsion angles) can resolve ambiguities in pyrrole-pyrimidine connectivity, as demonstrated in analogous thiopyrano-pyrimidinone structures .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (254 nm) is standard. Impurities often arise from incomplete coupling (e.g., unreacted pyrimidine intermediates) or oxidation byproducts. Quantitative analysis requires calibration with a reference standard, as outlined in pharmacopeial protocols for related pyrido-pyrimidinones .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across studies be systematically resolved?
- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., cell line specificity, buffer pH) or compound purity . Researchers should:
- Validate purity via HPLC-UV/MS and quantify residual solvents (e.g., DMSO) .
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Perform target engagement studies (e.g., thermal shift assays) to confirm direct binding .
Q. What computational strategies are suitable for predicting the binding mode of this compound to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) can model interactions with kinase ATP-binding pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time. For validation, synthesize analogs with targeted substitutions (e.g., methyl groups on the pyrrole ring) and correlate computational predictions with experimental IC₅₀ values .
Q. What degradation pathways are likely for this compound under physiological conditions, and how can stability be improved?
- Methodological Answer : The pyrimidine core is susceptible to hydrolysis in acidic/basic environments. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products (e.g., hydrolyzed pyrimidine rings). Formulation strategies include lyophilization with cryoprotectants (trehalose) or storage in amber vials under nitrogen to limit oxidation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific kinase isoforms?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation at the pyrrole 3-position, pyridinyl methyl groups). Test against kinase panels (e.g., Eurofins KinaseProfiler). Use free-energy perturbation (FEP) calculations to predict affinity changes and prioritize synthetic targets. Cross-validate with surface plasmon resonance (SPR) for kinetic binding data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
